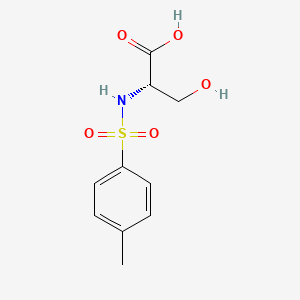

(2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-7-2-4-8(5-3-7)17(15,16)11-9(6-12)10(13)14/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKRCXFSPMKXAU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7663-92-5 | |

| Record name | (2S)-3-hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid typically involves the reaction between tosyl chloride (4-methylbenzenesulfonyl chloride) and an appropriate amino acid derivative. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxy group in (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

- Oxidation of the hydroxy group can yield ketones or aldehydes.

- Reduction of the sulfonamide group can produce amines.

- Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity :

The compound has been extensively studied for its antimicrobial properties, particularly as an inhibitor of bacterial growth. It functions by mimicking para-aminobenzoic acid (PABA), which is crucial for folic acid synthesis in bacteria. By competitively inhibiting dihydropteroate synthase, it prevents the synthesis of folic acid, thereby inhibiting bacterial growth.

Case Study :

In vitro studies have shown that (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound was found to effectively reduce folate levels in bacterial cultures, leading to inhibited growth rates.

Organic Synthesis

Building Block in Organic Chemistry :

This compound serves as a versatile building block in organic synthesis due to its functional groups, which allow for various chemical modifications. It can undergo oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxy group can be oxidized to form ketones or aldehydes. | Potassium permanganate, chromium trioxide |

| Reduction | Sulfonamide group can be reduced to an amine. | Lithium aluminum hydride, sodium borohydride |

| Substitution | Hydroxy group can be substituted with other functional groups. | Alkoxides or amines |

Industrial Applications

Catalyst Development :

The unique structure of (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid makes it suitable for developing new materials and catalysts. Its sulfonamide group enhances the stability and reactivity of industrial catalysts.

Research Findings and Future Directions

Emerging research indicates that structural modifications of sulfonamide compounds can enhance their antibacterial efficacy while reducing side effects. The unique combination of functional groups in (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid presents opportunities for further optimization in drug design.

Future Research Directions

- Structural Optimization : Investigating the effects of various substituents on the aromatic ring to enhance antibacterial potency.

- Combination Therapies : Exploring synergistic effects when combined with other antibiotics to combat resistant strains.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in clinical settings.

Wirkmechanismus

The mechanism of action of (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, an essential nutrient for bacterial growth and replication.

Vergleich Mit ähnlichen Verbindungen

Sulfonamido Group Variations

Structural Insights :

- Electron Effects : The 4-methyl group in the target compound donates electrons via the methyl substituent, stabilizing the sulfonamido group. In contrast, the trifluoroacetamido analog (CF₃CO) exhibits stronger acidity due to the electron-withdrawing trifluoromethyl group .

- Crystallography : The 4-methoxy derivative forms hydrogen-bonded dimers in the crystal lattice, a feature critical for its solubility and stability .

Aromatic and Heterocyclic Modifications

Functional Group Impact :

- Hydrophilicity: The 4-hydroxyphenyl analog shows higher water solubility than the target compound due to the phenolic -OH group .

- Reactivity: The sulfanyl group in the ethanoic acid derivative enables disulfide bond formation, a trait absent in the target compound .

Pharmacological Relevance

Biologische Aktivität

Overview

(2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid, also known as a sulfonamide derivative, is a compound with significant potential in medicinal chemistry, particularly as an antimicrobial agent. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2S)-3-hydroxy-2-[(4-methylphenyl)sulfonylamino]propanoic acid

- Chemical Formula : C₁₀H₁₃N₁O₅S

- Molecular Weight : 259.28 g/mol

- CAS Number : 7663-92-5

The biological activity of (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid primarily stems from its ability to inhibit bacterial growth. It does this by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folic acid synthesis. The competitive inhibition of this enzyme prevents bacteria from synthesizing folic acid, an essential nutrient for their growth and replication .

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives, including (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid, exhibit significant antibacterial properties. These compounds are effective against a variety of Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain synthesized sulfonamide derivatives outperform traditional antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies

-

Antibacterial Efficacy :

- A study evaluated the antibacterial activity of various sulfonamide derivatives, including (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid. The results indicated that this compound showed promising activity against resistant bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

-

Mechanistic Insights :

- In vitro assays demonstrated that the compound effectively inhibited dihydropteroate synthase activity in bacterial cultures, leading to reduced folate levels and subsequent growth inhibition. This highlights its mechanism of action as a competitive inhibitor.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid | Structure | High against Gram-positive bacteria | Inhibits dihydropteroate synthase |

| Sulfanilamide | Structure | Moderate against various bacteria | Inhibits folate synthesis |

| Trimethoprim | Structure | High against a broad spectrum | Inhibits dihydrofolate reductase |

Research Findings and Future Directions

Emerging research indicates that the structural modifications of sulfonamide compounds can enhance their antibacterial efficacy and reduce side effects. The unique combination of a hydroxy group and a sulfonamide group in (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid offers opportunities for further optimization in drug design.

Future Research Directions

- Structural Optimization : Investigating the effects of various substituents on the aromatic ring to enhance antibacterial potency.

- Combination Therapies : Exploring synergistic effects when combined with other antibiotics to combat resistant strains.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in clinical settings.

Q & A

Basic: What spectroscopic methods are recommended for structural confirmation of (2S)-3-Hydroxy-2-(4-methylbenzenesulfonamido)propanoic acid?

Answer:

To confirm the structure, employ a multi-technique approach:

- NMR Spectroscopy : Analyze - and -NMR to identify protons and carbons in the sulfonamido and hydroxypropanoic acid moieties. For stereochemical confirmation, use 2D-NMR (e.g., COSY, NOESY) to resolve coupling patterns and spatial relationships .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns, particularly for the sulfonamide group .

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond geometries, as demonstrated for structurally related sulfonamides .

Advanced: How can researchers resolve discrepancies in 1H^1H1H-NMR data for this compound?

Answer:

Discrepancies may arise from solvent effects, dynamic exchange processes, or impurities. Mitigate these by:

- Solvent Optimization : Use deuterated DMSO or methanol to enhance solubility and reduce signal broadening.

- Temperature-Dependent NMR : Probe conformational changes by varying temperatures (e.g., 25°C to 60°C).

- 2D-NMR Validation : Employ HSQC and HMBC to assign overlapping signals, especially near the sulfonamido group .

- Impurity Profiling : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate and characterize byproducts .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

A common strategy involves sulfonylation of serine derivatives :

Amino Acid Protection : Protect the α-amino group of L-serine with Boc or Fmoc groups.

Sulfonamide Formation : React with 4-methylbenzenesulfonyl chloride in anhydrous DCM, using a base (e.g., TEA) to deprotonate the hydroxyl group.

Deprotection : Remove the protecting group under acidic (TFA for Boc) or basic (piperidine for Fmoc) conditions.

Purification : Crystallize from ethanol/water or use flash chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

To minimize racemization:

- Low-Temperature Reactions : Conduct sulfonylation below 0°C to reduce base-catalyzed epimerization.

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.

- Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to favor the (2S)-configuration .

Basic: What are the solubility characteristics of this compound?

Answer:

The compound is polar but poorly soluble in non-polar solvents due to its sulfonamido and carboxylic acid groups:

- High Solubility : In polar aprotic solvents (DMSO, DMF) and aqueous buffers at pH > 5 (deprotonated carboxylate).

- Low Solubility : In hexane, chloroform, or acidic aqueous media.

- Salt Formation : Improve solubility by preparing hydrochloride salts via reaction with HCl in ethanol .

Advanced: What computational methods aid in studying its interactions with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict hydrogen-bonding sites (e.g., sulfonamido NH with enzyme active sites).

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like carbonic anhydrase or proteases.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .

Basic: How can impurities or degradation products be detected during analysis?

Answer:

- HPLC-UV/Vis : Use a C18 column (150 × 4.6 mm, 3.5 µm) with a gradient of 0.1% phosphoric acid in water/acetonitrile (95:5 to 50:50 over 20 min) at 254 nm.

- LC-MS/MS : Identify trace impurities (e.g., desulfonated derivatives) via MRM transitions.

- Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions to profile stability .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Answer:

Contradictions may stem from assay conditions or enzyme isoforms:

- Enzyme Source : Validate activity with recombinant vs. native enzymes (e.g., human vs. bacterial carbonic anhydrase).

- Buffer Optimization : Test Tris-HCl (pH 7.4) vs. HEPES (pH 8.0) to assess pH-dependent inhibition.

- IC50 Reproducibility : Perform triplicate assays with positive controls (e.g., acetazolamide for carbonic anhydrase) .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.